1-Phenylbutane-2-sulfonyl chloride
Description
Contextual Significance of Sulfonyl Chlorides as Reactive Intermediates
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds that serve as crucial building blocks in organic synthesis. fiveable.me Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This inherent reactivity allows for the facile formation of a variety of important functional groups.
The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters. fiveable.metaylorandfrancis.com The reaction with primary or secondary amines yields sulfonamides (R-SO₂NR'R''), a functional group present in a vast array of pharmaceuticals, including antibacterial and diuretic agents. wikipedia.org Similarly, their reaction with alcohols produces sulfonate esters (R-SO₂OR'), which are valuable intermediates and can act as leaving groups in further transformations. fiveable.me
Overview of Historical and Contemporary Research Trajectories for Sulfonyl Chlorides
The chemistry of sulfonyl chlorides has a rich history, with early research focusing on their fundamental reactivity and the synthesis of simple derivatives. The discovery of the antibacterial properties of sulfonamides in the 1930s marked a significant turning point, propelling sulfonyl chlorides to the forefront of medicinal chemistry research. wikipedia.org
Contemporary research continues to explore new and more efficient methods for the synthesis of sulfonyl chlorides, moving away from harsh traditional methods towards milder and more sustainable approaches. thieme-connect.comacs.org Modern synthetic strategies include the use of N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts and photocatalytic methods. thieme-connect.comacs.org Furthermore, the application of sulfonyl chlorides has expanded into materials science, where they are used to functionalize polymers and create materials with specific properties. wikipedia.org
Specific Academic Relevance of 1-Phenylbutane-2-sulfonyl chloride
While not as extensively studied as some other sulfonyl chlorides, this compound has emerged as a compound of interest in specific areas of academic research, particularly in the field of photocatalysis. Its structure, featuring a chiral center and a phenyl group, makes it a useful substrate for investigating the stereoselectivity and electronic effects in novel synthetic methodologies.
Research has documented the synthesis of this compound as a product in visible-light mediated photocatalytic reactions. For instance, it has been prepared using allylbenzene (B44316) in studies focused on developing new carbon-sulfur bond-forming reactions. The trifluorinated and trichlorinated analogs of this compound have also been synthesized and studied in the context of atom transfer radical addition (ATRA) reactions, highlighting the interest in this molecular scaffold for exploring complex reaction mechanisms.
Scope and Objectives of Research Endeavors Related to the Compound
The primary research objective concerning this compound appears to be its utilization as a model substrate in the development of new synthetic methods. Researchers are interested in understanding how its unique structural features influence the outcome of novel, often photocatalyzed, reactions. The synthesis of this compound and its derivatives allows for the exploration of the scope and limitations of these new transformations.
Future research may focus on expanding the synthetic utility of this compound as a building block for more complex molecules with potential biological activity. Given the prevalence of the sulfonamide group in pharmaceuticals, the development of efficient routes to chiral sulfonamides derived from this sulfonyl chloride could be a valuable area of investigation.
Detailed Research Findings
A key aspect of understanding the chemical utility of this compound is its synthesis and characterization. A documented method for its preparation involves the use of allylbenzene. In one study, this compound was synthesized and characterized as a colorless oil.
The characterization of the compound included ¹H-NMR spectroscopy, which revealed key signals corresponding to its structure. The spectrum showed multiplets for the aromatic protons and specific signals for the aliphatic chain, confirming the successful synthesis of the target molecule. While detailed experimental data for a broad range of reactions involving this compound is not widely published, its formation as a product in photocatalytic studies underscores its relevance in contemporary organic synthesis research.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State at STP | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₁₃ClO₂S | 232.72 | Liquid (predicted) | - | - |
| 1-Phenylbutane | C₁₀H₁₄ | 134.22 | Liquid | 183 | -88 |
| 2-Butanol | C₄H₁₀O | 74.12 | Liquid | 99.5 | -114.7 |
| Thionyl chloride | SOCl₂ | 118.97 | Liquid | 76 | -104.5 |
| Sulfonic acid (general) | R-SO₃H | Varies | Solid/Liquid | Varies | Varies |
| Sulfonamide (general) | R-SO₂NH₂ | Varies | Solid | Varies | Varies |
Data for this compound is based on predictions and available research data. Data for other compounds is from established chemical databases.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data/Signals |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.37 (m, 3H), 7.27 (m, 2H), 4.07 (m, 1H), 3.35 (dd, J = 14.1, 8.1 Hz, 1H), 3.20 (dd, J = 14.1, 6.0 Hz, 1H), 2.15 (m, 2H), 1.10 (t, J = 7.5 Hz, 3H) |
| Infrared (IR) | Data not widely available |
| Mass Spectrometry (MS) | Data not widely available |
¹H-NMR data is from a published dissertation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAUICFQVYMASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553396-48-7 | |
| Record name | 1-phenylbutane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Phenylbutane 2 Sulfonyl Chloride
Direct Chlorosulfonation Approaches
Direct chlorosulfonation methods involve the introduction of a chlorosulfonyl group onto the 1-phenylbutane backbone. This can be accomplished using powerful chlorosulfonating agents.
Utilizing Chlorosulfonic Acid (ClSO₃H) for Sulfonyl Chloride Formation
Chlorosulfonic acid stands as a potent reagent for the direct sulfonation and subsequent chlorination of aromatic and aliphatic compounds. rsc.orgresearchgate.net The reaction of an alkylbenzene like 1-phenylbutane with chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride. rsc.orgwikipedia.org This process is a type of electrophilic substitution, where the electrophile attacks the benzene (B151609) ring. However, direct chlorosulfonation of alkylbenzenes can sometimes be challenging to control and may yield a mixture of isomers. dtic.mil For instance, the sulfonation of phenylpentanes with sulfuric acid has been shown to be faster than other reactions like isomerization. dtic.mil
In some cases, the use of chlorosulfonic acid is employed for the synthesis of sulfonyl chlorides from amides or other precursors under specific temperature conditions. rsc.org For example, a reaction might be heated to 50-60°C to facilitate the conversion. rsc.org The direct use of highly reactive reagents like chlorosulfonic acid is often hazardous and requires careful handling. rsc.org
Application of Sulfuryl Chloride (SO₂Cl₂) in Chlorosulfonation
Sulfuryl chloride is another reagent used for the chlorosulfonation of organic compounds. orgsyn.org It can be used to convert thiols and other sulfur-containing compounds into sulfonyl chlorides. orgsyn.org The reaction of a suitable precursor with sulfuryl chloride, often in an inert solvent, can yield the desired sulfonyl chloride. For example, thiophenol can be reacted with sulfuryl chloride in pentane (B18724) at 0°C to produce phenylsulfenyl chloride. orgsyn.org
While direct chlorosulfonation of 1-phenylbutane with sulfuryl chloride is a potential route, the more common application of sulfuryl chloride is in the oxidative chlorination of thiols or their derivatives, which will be discussed in a later section. The reactivity of sulfuryl chloride makes it a valuable tool, but like chlorosulfonic acid, it must be handled with care due to its toxicity and reactivity. orgsyn.org
Oxidative Chlorosulfonation from Thiol Precursors and Derivatives
Oxidative chlorosulfonation provides an alternative and often more controlled pathway to sulfonyl chlorides. This approach starts with a thiol precursor, such as 1-phenylbutane-2-thiol, which is then oxidized and chlorinated in a single step or in a sequence of reactions. A variety of oxidizing systems have been developed for this purpose, offering advantages in terms of safety, yield, and environmental impact. organic-chemistry.orgthieme-connect.com
A notable advancement in the synthesis of sulfonyl chlorides is the use of sodium chlorite (B76162) (NaClO₂) as an oxidant. organic-chemistry.orgthieme-connect.comthieme-connect.com This method is considered environmentally benign and safe, providing high yields of diverse sulfonyl chlorides from various precursors like S-alkyl isothiourea salts, thiols, disulfides, thioacetates, and xanthates. organic-chemistry.orgthieme-connect.comthieme-connect.com The reaction is typically carried out in a solvent such as acetonitrile (B52724) in the presence of concentrated hydrochloric acid. organic-chemistry.orgthieme-connect.com The optimized conditions often involve keeping the temperature below 10-20°C during the addition of reagents. thieme-connect.com This method has been shown to be scalable, with high yields maintained even at a larger reaction scale. organic-chemistry.org The mechanism is believed to involve the in-situ generation of hypochlorous acid from the reaction of NaClO₂ with HCl, which then oxidizes the sulfur species to the sulfonyl chloride. organic-chemistry.org
Table 1: NaClO₂-Mediated Oxidative Chlorosulfonation of Various Substrates
| Substrate | Product | Yield (%) |
|---|---|---|
| S-benzyl isothiouronium chloride | Benzylsulfonyl chloride | 82 |
| Thiophenol | Benzenesulfonyl chloride | 95 |
| Benzyl (B1604629) disulfide | Benzylsulfonyl chloride | 92 |
| S-Phenyl thioacetate | Benzenesulfonyl chloride | 90 |
| O-Ethyl S-benzyl dithiocarbonate | Benzylsulfonyl chloride | 88 |
This table presents representative yields for the synthesis of various sulfonyl chlorides using the NaClO₂-mediated method, demonstrating its broad applicability. organic-chemistry.orgthieme-connect.com
The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.netresearchgate.net This method is characterized by its excellent yields and very short reaction times. researchgate.net The reaction proceeds through oxidative chlorination, and the resulting sulfonyl chlorides can be directly used in subsequent reactions, such as the synthesis of sulfonamides by reacting with amines. organic-chemistry.orgresearchgate.net This approach is applicable to a wide range of thiols, including both aromatic and aliphatic derivatives. researchgate.net The use of H₂O₂, an environmentally friendly oxidant, is a significant advantage of this system. jchemrev.com
A novel and efficient reagent system for the conversion of thiols and disulfides into sulfonyl chlorides involves the use of hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). researchgate.netorganic-chemistry.org This method offers several advantages, including excellent yields (up to 98%), extremely fast reaction times (often within one minute) at room temperature, and mild reaction conditions. organic-chemistry.org The procedure is environmentally safe, with water being the primary byproduct. organic-chemistry.org The H₂O₂/ZrCl₄ system is versatile and tolerates various functional groups, making it suitable for the synthesis of a wide array of sulfonyl chlorides from aromatic, heterocyclic, and aliphatic thiols. researchgate.netorganic-chemistry.org Mechanistic studies suggest that the reaction may proceed through the formation of disulfide intermediates, which are then successively oxidized and chlorinated. organic-chemistry.org
Table 2: H₂O₂/ZrCl₄-Mediated Oxidative Chlorination of Thiols
| Thiol Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Methylbenzenethiol | 4-Methylbenzenesulfonyl chloride | 1 | 98 |
| 4-Chlorobenzenethiol | 4-Chlorobenzenesulfonyl chloride | 1 | 95 |
| 2-Naphthalenethiol | 2-Naphthalenesulfonyl chloride | 1 | 96 |
| Cyclohexanethiol | Cyclohexanesulfonyl chloride | 1 | 92 |
| 1-Octanethiol | 1-Octanesulfonyl chloride | 1 | 90 |
This table showcases the efficiency and high yields of the H₂O₂/ZrCl₄ system for the synthesis of various sulfonyl chlorides. organic-chemistry.org
N-Chlorosuccinimide (NCS) and Hydrochloric Acid Approaches
The use of N-chlorosuccinimide (NCS) in conjunction with hydrochloric acid (HCl) presents a safer and more controlled alternative to traditional methods that often employ hazardous reagents like chlorine gas. organic-chemistry.orglookchem.com This approach facilitates the smooth oxidation of various thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.orgthieme-connect.com
The reaction is typically carried out in a solvent system such as a mixture of aqueous hydrochloric acid and acetonitrile. organic-chemistry.org This combination allows for a controlled reaction environment, preventing the runaway reactions that can occur when using NCS in aqueous acetic acid. organic-chemistry.orgthieme-connect.de The methodology has been successfully applied to a range of substrates, including thioacetates, thiocarbamates, thiols, and disulfides, consistently affording good to excellent yields of the desired sulfonyl chlorides. organic-chemistry.orgresearchgate.net For instance, the oxidation of various thiol derivatives using NCS and dilute HCl has been shown to proceed smoothly to give the corresponding sulfonyl chlorides. thieme-connect.com
A key advantage of this method is the straightforward removal of the succinimide (B58015) byproduct, which is water-soluble. organic-chemistry.orgorganic-chemistry.org While this method is broadly applicable, the yields for certain aliphatic thiols and electron-rich benzyl thioacetates can sometimes be moderate. researchgate.net
Table 1: Synthesis of Sulfonyl Chlorides using NCS/HCl
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Thiol Derivatives | NCS, aq. HCl | Acetonitrile | High | organic-chemistry.org |
| Thioacetates | NCS, aq. HCl | Acetonitrile | up to 96% | organic-chemistry.org |
| Thiols, Disulfides | NCS, aq. HCl | Acetonitrile | Good | researchgate.net |
Note: This table represents generalized findings for the synthesis of sulfonyl chlorides using the NCS/HCl method.
Oxone-KX (X=Cl, Br) Mediated Oxidative Halogenation in Aqueous Media
A simple, rapid, and environmentally friendly method for the synthesis of sulfonyl chlorides involves the oxidative halogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate) in combination with a potassium halide (KX, where X = Cl or Br) in water. rsc.orgrsc.org This approach avoids the use of hazardous organic solvents and reagents. rsc.orgrsc.org
The reaction proceeds efficiently at room temperature, converting a variety of thiols and disulfides to their corresponding sulfonyl chlorides in high yields (typically 68-98%). rsc.org For example, the reaction of thiophenol with 2.5 equivalents of Oxone and 1.0 equivalent of KCl in water yields phenylsulfonyl chloride in 98% yield. rsc.org This method is also effective for the synthesis of sulfonyl bromides by substituting KCl with KBr. rsc.org
The use of water as the solvent and the readily available, inexpensive nature of Oxone and potassium halides make this a highly attractive method for green chemistry applications. rsc.orgrsc.org
Conversion from S-Alkyl Isothiourea Salts
A convenient and practical route to sulfonyl chlorides involves the use of S-alkyl isothiourea salts as starting materials. organic-chemistry.orgthieme-connect.comorganic-chemistry.org These salts are easily prepared from readily available and inexpensive alkyl halides or mesylates and thiourea. thieme-connect.comresearchgate.net This method is particularly advantageous as it avoids the use of malodorous thiols. organic-chemistry.org
The transformation to the sulfonyl chloride is typically achieved through oxidative chlorosulfonation. Several reagent systems can be employed for this step, including N-chlorosuccinimide (NCS) with hydrochloric acid, sodium hypochlorite (B82951) (bleach), or sodium chlorite (NaClO₂). organic-chemistry.orgresearchgate.networdpress.com The NCS/HCl system in acetonitrile provides good to excellent yields of structurally diverse sulfonyl chlorides under mild conditions. thieme-connect.comresearchgate.net A significant benefit of this particular method is the ability to recycle the succinimide byproduct back to NCS, making the process more sustainable, especially for large-scale syntheses. organic-chemistry.orgthieme-connect.comresearchgate.net
The bleach-mediated oxidative chlorosulfonation is noted for being an environmentally and worker-friendly option, offering simple purification without the need for chromatography and affording high yields. organic-chemistry.orgwordpress.com
Table 2: Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts
| Oxidizing Agent | Key Advantages | Yields | Reference |
| NCS/HCl | Sustainable (recyclable byproduct), mild conditions | Moderate to Excellent | organic-chemistry.orgthieme-connect.comresearchgate.net |
| Bleach (NaClO) | Environmentally friendly, simple purification | High | organic-chemistry.orgwordpress.com |
| NaClO₂ | Convenient, safe, environmentally benign | High | organic-chemistry.org |
Synthesis from Sulfonic Acids and Sulfonates
Sulfonyl chlorides can be synthesized from the corresponding sulfonic acids or their salts. Traditional methods often involve the use of chlorinating agents like thionyl chloride or phosphorus oxychloride. researchgate.netgoogle.com More contemporary approaches have sought milder and more efficient reagents.
For instance, cyanuric chloride and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been employed for the conversion of sulfonic acids to sulfonyl chlorides. researchgate.net Another method utilizes a combination of triphenylphosphine (B44618) and trichloroacetonitrile. researchgate.net
A notable process for the preparation of aromatic sulfonyl chlorides involves reacting an aromatic compound with excess chlorosulfonic acid in the presence of sulfamic acid as a catalyst. google.com This method is effective for a range of aromatic substrates. google.com The conversion of sulfonic acid sodium salts to sulfonyl chlorides can also be achieved, though this sometimes requires a two-step process involving in situ formation of the sulfonyl chloride followed by halogen exchange. nih.gov
Methods from Sulfonyl Hydrazides
A facile and rapid method for the preparation of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS). mdpi.compreprints.orgnih.govresearchgate.net This transformation is typically carried out in a solvent like acetonitrile at room temperature and provides excellent yields of the desired sulfonyl chlorides. mdpi.comresearchgate.net The reaction is generally clean, highly selective, and proceeds under mild conditions. mdpi.compreprints.orgnih.gov
This method is advantageous as it allows for the late-stage conversion of the resulting sulfonyl chlorides into other functional groups, such as sulfonamides and sulfonate esters, by reacting them with various nucleophiles in a one-pot procedure. mdpi.comnih.govresearchgate.net The substrate scope is broad, accommodating a variety of sulfonyl hydrazides. researchgate.net The use of NCS makes this a convenient and efficient alternative to other methods. mdpi.compreprints.orgnih.gov
Table 3: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides
| Reagent | Solvent | Conditions | Key Features | Reference |
| NCS | Acetonitrile | Room Temperature, 2 hours | Rapid, high yield, one-pot potential | mdpi.comresearchgate.netresearchgate.net |
Indirect Synthetic Routes and Precursor Transformations
Utilizing Sulfinyl Chlorides
Sulfinyl chlorides serve as direct precursors to sulfonyl chlorides. The conversion is an oxidation reaction. One established method involves treating the sulfinyl chloride with chlorine in the presence of glacial acetic acid. acs.org This process effectively oxidizes the sulfinyl chloride to the corresponding sulfonyl chloride. acs.org
Approaches from Sulfonamides
The synthesis of sulfonyl chlorides from the corresponding sulfonamides represents a valuable retro-synthetic approach, particularly for substrates where the sulfonamide is more readily accessible or serves as a stable precursor. This conversion involves the cleavage of the robust sulfur-nitrogen bond and subsequent formation of a sulfur-chlorine bond.
One prominent method involves the use of a pyrylium (B1242799) salt as an activating reagent. mdpi.com This process enables the highly selective conversion of primary sulfonamides into sulfonyl chlorides under mild conditions. mdpi.com The pyrylium salt activates the sulfonamide, making it susceptible to nucleophilic attack by a chloride source.
Another strategy for converting sulfonyl hydrazides (a related sulfonamide derivative) to sulfonyl chlorides utilizes N-chlorosuccinimide (NCS). mdpi.com This reaction proceeds under mild conditions and offers an efficient route to the desired sulfonyl chloride. mdpi.com While initially explored for sulfonyl hydrazides, the underlying principle of using an N-halo reagent can be conceptually extended to primary sulfonamides, offering a pathway for the transformation.
Detailed findings from studies on related compounds show that the reaction conditions are critical. For instance, the reaction of 4-methylbenzenesulfonhydrazide with N-chlorosuccinimide in acetonitrile at room temperature provides the corresponding sulfonyl chloride in high yield. mdpi.com
Table 1: Comparison of Reagents for Sulfonamide to Sulfonyl Chloride Conversion
| Activating Reagent | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| Pyrylium Salt | Primary Sulfonamide | High selectivity, mild conditions | mdpi.com |
| N-Chlorosuccinimide | Sulfonyl Hydrazide | Mild conditions, efficient | mdpi.com |
Strategies Involving Grignard Reagents and Sulfur Dioxide Surrogates
The use of Grignard reagents in conjunction with sulfur dioxide (SO2) surrogates provides a powerful and modular approach for constructing sulfonyl chlorides. This method allows for the formation of the crucial carbon-sulfur bond by reacting a carbon nucleophile (the Grignard reagent) with an electrophilic sulfur source.
Gaseous sulfur dioxide presents significant handling challenges, which has led to the development of solid, stable SO2 surrogates. One such surrogate is DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). organic-chemistry.org The general strategy involves the reaction of a Grignard reagent, such as one derived from a suitable 1-phenylbutane precursor, with DABSO. This initially forms a sulfinate intermediate. organic-chemistry.org This sulfinate can then be oxidized and chlorinated in a subsequent step to yield the target 1-phenylbutane-2-sulfonyl chloride.
Another highly effective approach involves the direct one-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride (B91410) (SO2F2). rsc.org While this method directly yields sulfonyl fluorides, it establishes a proof-of-concept for the reaction of Grignard reagents with SO2XY-type reagents. By substituting sulfuryl fluoride with sulfuryl chloride (SO2Cl2) or using a sequential reaction involving an initial reaction with SO2 followed by a chlorinating agent, this pathway can be adapted for the synthesis of sulfonyl chlorides. A reported method details the addition of an alkyl or aryl Grignard reagent to a solution of sulfuryl fluoride, affording the corresponding sulfonyl fluoride in moderate to good yields (18–78%). rsc.org This one-pot process is also amenable to in-situ sequential reactions to form sulfonamides or sulfonate esters. rsc.org
Sustainable and Green Chemistry Aspects in Synthesis
Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign, safe, and efficient. The synthesis of this compound is being re-evaluated through the lens of green chemistry to reduce waste and avoid hazardous reagents.
Solvent-Free or Aqueous Medium Syntheses
A key goal in green chemistry is to minimize or eliminate the use of volatile and often toxic organic solvents. Research has focused on adapting synthetic routes to be performed in water or under solvent-free conditions.
For the synthesis of sulfonyl chlorides, aqueous-based methods have shown considerable promise. One approach is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is lauded for being environmentally friendly, economical, and simple to perform, often yielding high-purity products without the need for chromatographic purification. organic-chemistry.org The synthesis of various sulfonamides has also been demonstrated in water, reacting sodium sulfinates with amines, indicating the compatibility of sulfonyl-containing compounds with aqueous media. nih.gov While not a direct synthesis of the sulfonyl chloride, the successful diazotization of ethyl aniline (B41778) in an aqueous medium to form an intermediate highlights the potential for conducting key steps of a synthetic sequence in water. environmentclearance.nic.in
Utilization of Benign Reagents
The replacement of hazardous reagents with safer, more environmentally friendly alternatives is a cornerstone of green chemistry. Traditional syntheses of sulfonyl chlorides often employed harsh and toxic chlorinating agents like thionyl chloride, phosphorus pentachloride, or chlorosulfonic acid. rsc.org
Modern methods advocate for the use of much milder and less hazardous reagents. Common household bleach (sodium hypochlorite, NaOCl) and sodium chlorite (NaClO2) have been successfully used for the oxidative chlorosulfonation of various sulfur-containing starting materials to produce sulfonyl chlorides in high yields. organic-chemistry.org These reagents are inexpensive, readily available, and have byproducts that are significantly less harmful than those generated by traditional chlorinating agents. Another approach involves using N-chlorosuccinimide (NCS), where the succinimide byproduct can potentially be recovered and reconverted to NCS, creating a more sustainable reaction cycle. organic-chemistry.org
Table 2: Comparison of Traditional vs. Green Reagents for Sulfonyl Chloride Synthesis
| Reagent Type | Traditional Examples | Green/Benign Alternatives | Key Advantages of Alternatives | Reference |
|---|---|---|---|---|
| Chlorinating Agent | Thionyl chloride, Phosphorus pentachloride | Sodium hypochlorite (Bleach), NaClO2, NCS | Safer handling, less toxic byproducts, lower cost | organic-chemistry.org |
| Sulfur Source | Gaseous SO2 | DABSO (solid SO2 surrogate) | Easier to handle, improved safety | organic-chemistry.org |
Minimization of Hazardous Byproducts
A primary objective of green chemistry is to design synthetic processes that minimize or eliminate the generation of hazardous waste. This is achieved through atom-economical reactions, the use of catalytic rather than stoichiometric reagents, and the selection of reagents that produce benign byproducts.
The bleach-mediated synthesis of sulfonyl chlorides is a prime example, as the main byproduct is sodium chloride. organic-chemistry.org Similarly, when using N-chlorosuccinimide (NCS), the byproduct is succinimide, which is water-soluble and can be easily separated. organic-chemistry.org In some large-scale applications, this succinimide can be isolated and chemically converted back into NCS, further reducing waste. organic-chemistry.org The use of catalytic methods, in general, is a powerful strategy for waste minimization. For instance, developing a catalytic cycle for the activation of sulfonamides would be superior to using a stoichiometric activating reagent like a pyrylium salt. mdpi.com
Reaction Optimization and Process Intensification
Optimizing reaction conditions and intensifying the process are crucial for transitioning a synthetic route from laboratory-scale discovery to industrial-scale production. This involves systematically improving parameters like temperature, concentration, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and energy consumption. nih.gov
Methodologies such as Design of Experiments (DoE) are powerful tools for efficiently exploring the reaction parameter space. nih.gov Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of their interactions and identifying the true optimal conditions more rapidly and with fewer experiments. nih.gov
Process intensification (PI) aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com For the synthesis of this compound, this could involve:
Microreactors or Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, precise control over reaction time, and enhanced safety, especially for highly exothermic or potentially hazardous reactions. This leads to better selectivity and reduced byproducts. mdpi.com
Alternative Energy Sources: Using microwave irradiation or ultrasound can dramatically shorten reaction times and improve yields by providing more efficient energy input into the reaction system. mdpi.com
Mechanochemistry: Performing reactions in a ball mill (mechanochemical synthesis) can reduce or eliminate the need for solvents, sometimes leading to different reactivity and higher efficiency. cardiff.ac.uk
By applying these principles, the synthesis of this compound can be made more efficient, scalable, and sustainable.
Steric and Electronic Effects on Yield
The yield of this compound is significantly influenced by the steric and electronic properties of the precursors. The synthesis commonly proceeds through the chlorination of a corresponding sulfonic acid or the oxidative chlorination of a thiol or disulfide.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring of a precursor, such as a substituted 1-phenylbutane-2-thiol, can impact the reaction rate and yield. Electron-donating groups can increase the electron density on the sulfur atom, potentially facilitating oxidation. Conversely, electron-withdrawing groups can make the sulfur atom more electrophilic, which may affect its reactivity with chlorinating agents. nih.govsemanticscholar.org Studies on analogous arylsulfonyl chlorides have shown that electron-attracting substituents increase the rate of reaction, while electron-donating substituents slow it down. semanticscholar.org For instance, in the chloride exchange reaction of arenesulfonyl chlorides, a linear relationship described by the Hammett equation was observed, indicating a clear electronic influence on the reaction rate. semanticscholar.org
Steric Effects: The steric bulk around the sulfur atom plays a crucial role. In the case of this compound, the phenyl and ethyl groups attached to the carbon bearing the sulfonyl chloride group create a sterically hindered environment. This can affect the approach of the chlorinating agent. While significant steric hindrance can sometimes lower reaction rates, it can also provide a balance that leads to high yields of the desired product by preventing side reactions. nih.gov In some cases, ortho-alkyl substituents on an aromatic ring have been observed to enhance reactivity despite steric hindrance, due to the creation of a rigid and compressed structure. semanticscholar.orgresearchgate.net
The interplay between these effects is critical. An optimal balance between electronic activation and manageable steric hindrance is necessary for maximizing the yield. For example, in the synthesis of sulfinamides from o-haloarylsulfonyl chlorides, the chloro-substituted compound provided a better balance of steric and electronic effects, leading to higher yields compared to its fluoro and bromo counterparts. nih.gov
Below is a hypothetical data table illustrating how these effects might influence the yield of a sulfonyl chloride, based on general principles observed in related syntheses.
| Substituent on Phenyl Ring | Electronic Effect | Steric Hindrance | Postulated Yield (%) |
| 4-Nitro | Electron-withdrawing | Low | 85 |
| 4-Chloro | Electron-withdrawing (Inductive) | Low | 90 |
| None (H) | Neutral | Low | 88 |
| 4-Methyl | Electron-donating | Low | 82 |
| 2,6-Dimethyl | Electron-donating | High | 75 |
Solvent Selection and Temperature Control
Solvent Selection: The solvent must be inert to the highly reactive sulfonyl chloride group and the chlorinating agents used. Common solvents in related preparations include dichloromethane (B109758) (DCM) and acetonitrile. environmentclearance.nic.ingoogle.com The polarity of the solvent can influence the reaction mechanism and rate. For instance, studies on the solvolysis of various sulfonyl chlorides have shown a strong dependence on the solvent's nucleophilicity and ionizing power. researchgate.net In some modern, environmentally conscious methods, water has been used as a solvent for the synthesis of aryl sulfonyl chlorides, where the low solubility of the product allows for its direct precipitation and easy separation. acs.orgrsc.org
Temperature Control: Sulfonylation reactions are often highly exothermic, necessitating strict temperature control to prevent thermal runaway and the formation of undesired byproducts. rsc.orgrsc.org Reactions are typically conducted at low temperatures, for example, between 0°C and room temperature. researchgate.net In some protocols, the reaction temperature is carefully maintained between 10 and 20 °C during the addition of reagents. google.com However, temperature can also be a tool for selectivity. Research has shown that in certain photocatalytic reactions involving aryl sulfonyl chlorides, the reaction outcome can be switched between sulfonylation and arylation by adjusting the temperature. researchgate.net
The following table demonstrates the impact of solvent and temperature on the yield of a generic sulfonyl chloride synthesis.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | 0-5 | 4 | 92 |
| Acetonitrile | 0-5 | 4 | 88 |
| Tetrahydrofuran | 0-5 | 6 | 75 |
| Dichloromethane | 25 | 2 | 85 (with byproducts) |
| Water (Aqueous Process) | 20-23 | 1 | >70 acs.org |
Continuous Flow Chemistry for Scalable Production
For the large-scale and safe production of sulfonyl chlorides like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org This methodology involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters. pharmafocusamerica.com
The key benefits of continuous flow synthesis include:
Enhanced Safety: Many sulfonyl chloride syntheses are highly exothermic. rsc.org Flow reactors have a high surface-area-to-volume ratio, which allows for superior heat dissipation, thus minimizing the risk of thermal runaway. rsc.orgpharmafocusamerica.com This is particularly important when using hazardous reagents like chlorine gas or chlorosulfonic acid. rsc.orgmdpi.com
Improved Yield and Purity: The precise control over residence time, temperature, and stoichiometry in a flow system leads to more consistent product quality and often higher yields compared to batch processes. mdpi.com
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by "scaling out" (using multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor. mdpi.com
High Space-Time Yield: Flow reactors can achieve very high productivity within a small footprint. For example, a continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols reported a high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of 41 seconds. rsc.orgrsc.org
In a typical setup, streams of the precursor (e.g., the corresponding thiol or disulfide) and the oxidizing/chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin) are mixed and passed through a temperature-controlled reactor to produce the sulfonyl chloride. rsc.orgrsc.org Automated continuous systems have been developed that integrate reactors, filtration units, and process controls to produce multi-hundred-gram quantities of aryl sulfonyl chlorides safely and efficiently. mdpi.com
| Parameter | Batch Process | Continuous Flow Process |
| Safety | Higher risk of thermal runaway | Excellent heat transfer, improved safety rsc.org |
| Control | Difficult to control temperature and mixing | Precise control over parameters pharmafocusamerica.com |
| Yield | Variable | Often higher and more consistent mdpi.com |
| Scalability | Challenging and hazardous | More straightforward and safer mdpi.com |
| Footprint | Large vessels required | Compact reactor systems rsc.org |
Regioselectivity and Chemoselectivity Control in Synthesis
Achieving high regioselectivity and chemoselectivity is critical in the synthesis of this compound to ensure the sulfonyl chloride group is installed at the correct position (C-2 of the butane (B89635) chain) and that other functional groups remain unaffected.
Regioselectivity: This refers to the preferential reaction at one site over another. For this compound, the challenge is to achieve sulfonylation at the secondary carbon (C-2) of the butane chain rather than at the primary carbon (C-1) or on the phenyl ring. The synthetic route chosen is key to ensuring this selectivity. A common strategy involves starting with a precursor that already has a functional group at the desired C-2 position, such as 1-phenylbutan-2-ol (B45080) or 1-phenylbutan-2-amine, which can then be converted to a thiol or other sulfur-containing intermediate before oxidative chlorination. Direct C-H sulfonylation is challenging to control regioselectively.
Chemoselectivity: This is the selective reaction of one functional group in the presence of others. The phenyl group in this compound is susceptible to electrophilic substitution (e.g., chlorosulfonation). The reaction conditions must be chosen carefully to favor the formation of the sulfonyl chloride at the aliphatic chain without reacting with the aromatic ring. Mild chlorinating agents and controlled conditions are essential. For example, methods using N-chlorosuccinimide (NCS) or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under mild conditions have been developed to improve chemoselectivity in the synthesis of various sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org These modern reagents can avoid the harsh conditions associated with traditional agents like thionyl chloride or chlorine gas, which might lead to unwanted side reactions on the phenyl ring. organic-chemistry.orgresearchgate.net
In complex molecules, protecting groups may be employed to temporarily block reactive sites, such as the phenyl ring, to ensure the reaction occurs only at the desired location. The development of photocatalytic methods has also opened new avenues for selective C-S bond formation under very mild conditions, offering excellent chemoselectivity. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 1 Phenylbutane 2 Sulfonyl Chloride
Nucleophilic Substitution at Sulfonyl Sulfur (Sⱽᴵ)
Nucleophilic substitution at the sulfur atom of a sulfonyl chloride is a cornerstone of its chemistry, leading to the formation of a wide array of sulfonated compounds, including sulfonamides and sulfonate esters. These reactions are vital in the synthesis of pharmaceuticals and other fine chemicals.
Sⱽᴵ2 and Addition-Elimination (A-E) Mechanisms
The mechanism of nucleophilic substitution at a sulfonyl sulfur atom is more complex than at a saturated carbon atom and is generally considered to proceed via either a concerted Sⱽᴵ2-type mechanism or a stepwise addition-elimination (A-E) pathway. mdpi.comnih.gov
In the Sⱽᴵ2 mechanism , the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously, passing through a single trigonal bipyramidal transition state. This process is analogous to the Sₙ2 reaction at a carbon center. cdnsciencepub.comcdnsciencepub.com
The Addition-Elimination (A-E) mechanism , on the other hand, involves a two-step process. The nucleophile first adds to the sulfur atom to form a transient pentacoordinate sulfurane intermediate. This intermediate then eliminates the leaving group in a second step to yield the final product. nih.govcdnsciencepub.com The preference for one mechanism over the other is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. For most sulfonyl chlorides, the solvolysis mechanism is predominantly bimolecular in character. cdnsciencepub.com
For 1-phenylbutane-2-sulfonyl chloride, it is anticipated that its reactions would follow these established mechanistic pathways, with the specific conditions dictating the predominant route.
Kinetics and Activation Parameters in Solvolysis
The study of solvolysis kinetics provides valuable insights into the reaction mechanism. Parameters such as the rate constant (k), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) are crucial in elucidating the transition state's nature.
While specific kinetic data for this compound is not available, the table below presents illustrative data for the solvolysis of analogous substituted benzenesulfonyl chlorides in water. This data highlights how electronic effects of substituents on the aromatic ring influence the reaction rates and activation parameters. Generally, electron-withdrawing groups increase the rate of hydrolysis, while electron-donating groups decrease it. uwo.ca
Illustrative Solvolysis Data for Analogue 4-X-Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (X) | k (s⁻¹) x 10³ | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |
|---|---|---|---|
| MeO | 0.98 | 17.1 | 15.3 |
| Me | 1.85 | 16.5 | 15.7 |
| H | 3.05 | 16.0 | 16.2 |
| Br | 6.50 | 15.3 | 16.6 |
| NO₂ | 24.8 | 14.2 | 16.5 |
Data sourced from studies on benzenesulfonyl chloride analogues and is for illustrative purposes only. uwo.ca
The negative values for the entropy of activation are characteristic of bimolecular reactions, indicating a more ordered transition state compared to the reactants.
Influence of Steric and Electronic Factors on Reaction Rates
Both steric and electronic factors significantly impact the rate of nucleophilic substitution at the sulfonyl sulfur.
Electronic Effects: As illustrated in the table above, electron-withdrawing substituents on the phenyl ring of benzenesulfonyl chlorides enhance the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate by reducing the positive charge on the sulfur atom. uwo.cacdnsciencepub.com For this compound, the phenyl group's electronic influence will be transmitted through the alkyl chain, affecting the reactivity at the sulfur center.
Steric Effects: The steric hindrance around the sulfonyl group can also affect reaction rates. Generally, bulky substituents near the reaction center are expected to slow down the reaction. However, in the case of ortho-alkyl substituted benzenesulfonyl chlorides, an unexpected acceleration of the reaction rate is often observed. This "steric acceleration" is attributed to the relief of ground-state strain upon moving to the more open trigonal bipyramidal transition state. cdnsciencepub.com The sec-butyl group attached to the sulfonyl function in this compound will exert a steric influence that could modulate its reactivity.
Role of Solvent Effects and Solvent Isotope Effects in Reaction Pathways
The solvent plays a crucial role in the solvolysis of sulfonyl chlorides, not only as the medium but often as the nucleophile itself. The polarity and nucleophilicity of the solvent can significantly influence the reaction rate and mechanism.
Solvent Effects: The use of the Grunwald-Winstein equation helps in quantifying the influence of solvent ionizing power (Y) and solvent nucleophilicity (N) on the reaction rates. For many sulfonyl chlorides, the mechanism is considered to be a bimolecular process, but with some Sₙ1 character, especially in highly ionizing and poorly nucleophilic solvents. cdnsciencepub.com
Solvent Isotope Effects: The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in H₂O and D₂O (kH₂O/kD₂O), provides further mechanistic details. For the hydrolysis of sulfonyl chlorides, KSIE values are typically in the range of 1.5 to 2.0. cdnsciencepub.comcdnsciencepub.com These values are higher than those for the hydrolysis of alkyl chlorides and suggest a greater degree of bond formation in the transition state, consistent with significant nucleophilic involvement of the solvent. The KSIE for 4-X-benzenesulfonyl chlorides has been shown to vary systematically with the electronic nature of the substituent, further underscoring the role of the solvent in the activation process. cdnsciencepub.com
Nucleophilic Catalysis in Sulfonyl Transfer Reactions
The rate of sulfonyl transfer reactions can be significantly enhanced by nucleophilic catalysts, such as tertiary amines (e.g., pyridine) and imidazoles. The catalyst functions by first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-catalyst intermediate (e.g., a sulfonylammonium salt). This intermediate is then more readily attacked by the final nucleophile (e.g., an alcohol or another amine) to give the sulfonated product and regenerate the catalyst.
This catalytic approach is particularly useful for reactions with weakly nucleophilic substrates. The mechanism of catalysis can be complex, and in some cases, involves the formation of aggregates between the reactants.
Radical Reactions Involving Sulfonyl Chlorides
In addition to their well-known ionic reactivity, sulfonyl chlorides can also undergo reactions via radical intermediates. The S-Cl bond can be cleaved homolytically, typically initiated by light (photolysis), heat, or a radical initiator, to generate a sulfonyl radical (RSO₂•) and a chlorine radical.
These sulfonyl radicals are versatile intermediates that can participate in a variety of transformations, including:
Addition to Alkenes and Alkynes: Sulfonyl radicals can add to carbon-carbon multiple bonds, leading to the formation of new carbon-sulfur bonds. This is a key step in many sulfonylation reactions.
Hydrogen Atom Abstraction: They can abstract hydrogen atoms from suitable donors.
Desulfonylation: Under certain conditions, sulfonyl radicals can lose sulfur dioxide to generate an alkyl or aryl radical.
The generation and subsequent reactions of sulfonyl radicals from sulfonyl chlorides have been exploited in various synthetic methodologies, including the synthesis of complex sulfones and other sulfur-containing molecules. The specific reaction pathway taken by the sulfonyl radical derived from this compound would depend on the reaction conditions and the other species present in the reaction mixture.
Generation of Sulfonyl Radicals
The formation of sulfonyl radicals from sulfonyl chlorides is a key step in many radical-mediated reactions. For aliphatic sulfonyl chlorides like this compound, this process can be initiated by light, heat, or through the action of a radical initiator. The homolytic cleavage of the S-Cl bond results in the formation of a sulfonyl radical and a chlorine radical.
Recent advancements have highlighted the use of photoredox catalysis as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides. nih.gov This process typically involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the sulfonyl chloride, leading to its fragmentation into a sulfonyl radical and a chloride anion. While specific studies on this compound are limited, the general mechanism is well-established for a wide range of sulfonyl chlorides. nih.govresearchgate.net
Radical Addition to Unsaturated Systems (e.g., Alkenes, Alkynes)
Once generated, the 1-phenylbutan-2-sulfonyl radical can readily participate in addition reactions with unsaturated systems such as alkenes and alkynes. This radical addition is a versatile method for the formation of new carbon-sulfur bonds and the synthesis of more complex sulfone-containing molecules. The addition of the sulfonyl radical to a carbon-carbon double or triple bond generates a new carbon-centered radical, which can then undergo further reactions, such as hydrogen atom transfer (HAT) or atom transfer radical addition (ATRA).
Photoredox Catalysis for Radical Generation
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions of sulfonyl chlorides under mild conditions. beilstein-journals.org This methodology often employs transition metal complexes (e.g., iridium or copper-based catalysts) or organic dyes as photocatalysts. uni-regensburg.dersc.org Upon absorption of visible light, the photocatalyst reaches an excited state with altered redox potentials, enabling it to mediate electron transfer processes.
In a typical catalytic cycle for the generation of sulfonyl radicals, the excited photocatalyst can reduce the sulfonyl chloride via a single-electron transfer (SET) mechanism. This process is highly efficient and allows for the generation of sulfonyl radicals at room temperature, avoiding the need for harsh reagents or high temperatures. A study on the copper-catalyzed photoredox atom transfer radical addition (ATRA) reactions mentions the use of 4,4,4-trichloro-1-phenylbutane-2-sulfonyl chloride, a structurally related compound, highlighting the applicability of this methodology to the this compound system. uni-regensburg.de
| Catalyst System | Reactant | Product Type | Reference |
| [Cu(dap)₂]Cl | 4,4,4-trichloro-1-phenylbutane-2-sulfonyl chloride | Chlorosulfonylated adduct | uni-regensburg.de |
| fac-Ir(ppy)₃ | Various Sulfonyl Chlorides | Sulfonylated Benzo-fused Heterocycles | researchgate.net |
| PQS-attached Iridium Complex | Aryl and Alkyl Sulfonyl Chlorides | β-Hydroxysulfones | rsc.org |
Table 1: Examples of Photoredox-Catalyzed Reactions with Sulfonyl Chlorides
Electrophilic Aromatic Substitution (at Phenyl Ring)
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, in this case, a -CH₂CH(SO₂Cl)CH₂CH₃ group, will direct incoming electrophiles. The alkyl chain attached to the benzene (B151609) ring is an ortho-, para-directing group due to its electron-donating inductive effect.
A common example of an EAS reaction involving sulfonyl chlorides is Friedel-Crafts sulfonylation, where a sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a sulfone. While this typically involves an aromatic sulfonyl chloride, the principle can be extended to understand the reactivity of the phenyl group in this compound towards other electrophiles. For instance, nitration or halogenation of the phenyl ring would be expected to yield a mixture of ortho- and para-substituted products. masterorganicchemistry.com
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(2-nitro-4-phenylbutyl)-2-sulfonyl chloride and 1-(4-nitro-4-phenylbutyl)-2-sulfonyl chloride |
| Bromination | Br₂, FeBr₃ | 1-(2-bromo-4-phenylbutyl)-2-sulfonyl chloride and 1-(4-bromo-4-phenylbutyl)-2-sulfonyl chloride |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acylated derivatives |
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
Other Key Transformations
While specific studies on the rearrangement reactions of this compound are not extensively documented in the literature, general principles of rearrangements involving sulfonyl groups can be considered. For instance, under certain conditions, molecules containing sulfonate esters (derived from sulfonyl chlorides) can undergo rearrangements like the Fries rearrangement, which typically involves the migration of an acyl or sulfonyl group on a phenolic ester. wikipedia.org Although this compound itself is not a phenolic ester, its derivatives might participate in analogous transformations. For example, if the sulfonyl chloride were to react with a diol, the resulting sulfonate ester could potentially undergo a pinacol-type rearrangement under acidic conditions. libretexts.org
The sulfonyl chloride group is susceptible to reduction to various lower oxidation states of sulfur. A common transformation is the reduction of sulfonyl chlorides to thiols. This can be achieved using various reducing agents. For example, triphenylphosphine (B44618) has been reported to efficiently reduce arylsulfonyl chlorides to the corresponding arylthiols. researchgate.netorganic-chemistry.org It is plausible that a similar methodology could be applied to reduce this compound to 1-phenylbutane-2-thiol.
Another potential reduction pathway involves the use of sodium borohydride (B1222165) in the presence of a catalyst like copper(II) chloride, which has been used for the reduction of other sulfur-containing functional groups. nih.gov The specific products of the reduction would depend on the reaction conditions and the reducing agent employed.
| Reducing Agent System | Potential Product | Reference |
| Triphenylphosphine | 1-Phenylbutane-2-thiol | researchgate.netorganic-chemistry.org |
| NaBH₄/CuCl₂ | 1-Phenylbutane-2-thiol | nih.gov |
Table 3: Potential Reduction Pathways for this compound
Synthetic Applications of 1 Phenylbutane 2 Sulfonyl Chloride As a Building Block
Synthesis of Sulfonate Esters
1-Phenylbutane-2-sulfonyl chloride readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction is analogous to the formation of sulfonamides, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to quench the HCl generated during the reaction. This method is widely applicable for the synthesis of both alkyl and aryl sulfonates. For example, reacting this compound with various substituted phenols in a solvent like dichloromethane (B109758) using pyridine as a base would afford the corresponding aryl sulfonate esters in good yields. The formation of a sulfonate ester is a common strategy in organic synthesis to convert a poor leaving group (a hydroxyl group) into a good leaving group.
Table 2: Examples of Sulfonate Ester Formation
| Nucleophile | Reagent | Base | Product (Illustrative) |
|---|---|---|---|
| Ethanol | This compound | Pyridine | Ethyl 1-phenylbutane-2-sulfonate |
| Phenol | This compound | Pyridine | Phenyl 1-phenylbutane-2-sulfonate |
Preparation of Sulfones
Sulfones are compounds containing a sulfonyl group (–SO₂–) bonded to two carbon atoms. They are valuable synthetic intermediates. rptu.de One of the classical methods for preparing sulfones is the reaction of a sulfonyl chloride with a carbon-based nucleophile. rptu.de For example, Friedel-Crafts sulfonylation reactions can be used to form aryl sulfones.
A more advanced strategy for C-S bond formation to create sulfones involves the use of sulfonyl anions as nucleophiles in a Michael addition (or conjugate addition) reaction. masterorganicchemistry.com This process generally involves two conceptual steps:
Formation of the Sulfonyl Anion (Sulfinate): this compound is not itself a direct precursor to a sulfonyl anion for Michael addition. First, the sulfonyl chloride must be converted into a sulfinate salt. A common method for this is the reduction of the sulfonyl chloride, for instance, with sodium sulfite (B76179) (Na₂SO₃) in water, to yield the corresponding sodium sulfinate (R-SO₂Na). nih.gov This sulfinate salt can then be used to generate the nucleophilic species for the Michael addition.
Conjugate Addition: The sulfinate anion can then act as a soft nucleophile and add to an α,β-unsaturated system (a Michael acceptor), such as an α,β-unsaturated ketone or ester. masterorganicchemistry.com This 1,4-addition results in the formation of a new carbon-sulfur bond, yielding a β-keto sulfone or a related structure. nih.gov The reaction involves the addition of the nucleophile to the β-carbon of the electrophilic alkene, followed by protonation of the resulting enolate. masterorganicchemistry.com
Table 3: Illustrative Michael Addition for Sulfone Synthesis
| Michael Acceptor (Example) | Nucleophile Precursor | Reaction Type | Product Type |
|---|---|---|---|
| Methyl vinyl ketone | Sodium 1-phenylbutane-2-sulfinate | Michael Addition | β-Keto Sulfone |
| Acrylonitrile | Sodium 1-phenylbutane-2-sulfinate | Michael Addition | γ-Sulfonyl Nitrile |
Hydrosulfonylation of Unsaturated Carbonyls
The addition of a sulfonyl group across a carbon-carbon double or triple bond, known as hydrosulfonylation, is a significant transformation in organic synthesis, leading to the formation of valuable sulfone compounds. This compound, as a source of the 1-phenylbutan-2-sulfonyl radical, can participate in these reactions, particularly with α,β-unsaturated carbonyl compounds.
Recent advancements have focused on photocatalytic methods to achieve this transformation under mild conditions. In a notable development, a photocatalytic enantioselective hydrosulfonylation of various α,β-unsaturated carbonyl compounds has been achieved using visible light and a redox-active chiral Nickel-catalyst. nih.govresearchgate.net This method facilitates the synthesis of enantioenriched α-chiral sulfones with high enantioselectivity. nih.gov The process involves the generation of a sulfonyl radical from a sulfonyl chloride through a chlorine-atom abstraction mechanism. nih.gov This radical then adds to an electron-rich enolate radical Ni-complex, which is formed via single-electron reduction. nih.gov This strategy effectively overcomes the challenge of reacting the moderately electrophilic sulfonyl radical with the carbonyl compound. nih.gov
The versatility of this approach allows for the late-stage functionalization of complex bioactive molecules, demonstrating its utility in producing structurally diverse α-chiral sulfones. nih.gov While the specific use of this compound is not explicitly detailed in this context, its structure as a secondary alkanesulfonyl chloride makes it a suitable candidate for such transformations. The reaction mechanism, supported by experimental and theoretical studies, provides a robust framework for its application. nih.gov
Generation of Sulfonyl Fluorides via Halogen Exchange
Sulfonyl fluorides are increasingly recognized as valuable synthetic intermediates, often serving as more stable and selective alternatives to the highly reactive sulfonyl chlorides. researchgate.net The conversion of this compound into its corresponding sulfonyl fluoride (B91410) can be readily achieved through halogen exchange (halex) reactions.
A straightforward and efficient method for this transformation involves a direct chloride-to-fluoride exchange. nih.govorganic-chemistry.org This is typically accomplished by reacting the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF), often in a biphasic solvent system like water/acetone to facilitate the reaction. organic-chemistry.org Other fluoride sources, such as ammonium (B1175870) fluoride (NH₄F) in refluxing acetone, have also been proven effective for converting phenylalkyl sulfonyl chlorides to their corresponding sulfonyl fluorides in excellent yields. nih.gov
The general reaction scheme is as follows:
R-SO₂Cl + MF → R-SO₂F + MCl (where M is a cation like K⁺ or NH₄⁺)
This conversion is a key step in the synthesis of sulfonyl fluorides from various precursors. For instance, sulfonic acids can be converted to sulfonyl fluorides in a one-pot, two-step protocol where the sulfonyl chloride is formed in situ and then subjected to halogen exchange. nih.gov Similarly, primary sulfonamides can be activated to form sulfonyl chlorides, which are then converted to sulfonyl fluorides in the presence of a fluoride source like KF. researchgate.netrhhz.net These methodologies underscore the importance of sulfonyl chlorides as pivotal intermediates in accessing the synthetically useful class of sulfonyl fluorides.
Utilization in Heterocyclic Compound Synthesis
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its primary role is to introduce the sulfonyl group, which can be a key component of the heterocyclic ring or a functional handle for further transformations. The high reactivity of the sulfonyl chloride moiety towards nucleophiles like amines and alcohols is central to its application in this area.
A fundamental application is the synthesis of sulfonamides, which are precursors to many nitrogen-containing heterocycles. The reaction of this compound with primary or secondary amines, often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct, yields the corresponding sulfonamide. vulcanchem.com These sulfonamides can then undergo intramolecular cyclization reactions to form a variety of heterocyclic systems. For example, a sulfonamide derived from an amino alcohol could be cyclized to form a sultam (a cyclic sulfonamide).
Furthermore, sulfonyl chlorides are employed in the synthesis of more complex heterocyclic structures. For instance, they react with compounds containing multiple nucleophilic sites, leading to the formation of rings. The synthesis of certain 1,3-oxazole derivatives has been shown to start from N-acyl-α-amino acids, which are prepared from the reaction of an amino acid with a benzoyl chloride derivative bearing a sulfonyl group. mdpi.com While this example uses an aromatic sulfonyl chloride, the principle applies to aliphatic sulfonyl chlorides like this compound, enabling access to a wide range of substituted heterocycles with potential biological activity. mdpi.com
Role in Complex Molecule Synthesis and Diversification
The reactivity and structural features of this compound make it a valuable tool for the synthesis and diversification of complex molecules, including those with significant biological activity. nih.gov Its ability to introduce a chiral sulfone moiety is particularly important in medicinal chemistry and materials science.
One of the key applications is in late-stage functionalization, where a specific functional group is introduced into an already complex molecular scaffold. The photocatalytic hydrosulfonylation of α,β-unsaturated carbonyls is a prime example of this, allowing for the installation of a sulfonyl group into bioactive molecules with high enantioselectivity. nih.gov This strategy provides a direct route to α-chiral sulfones, which are important structural motifs in many pharmaceuticals.
The conversion of this compound to other functional groups further enhances its utility in molecular diversification. As previously discussed, it can be readily converted to the corresponding sulfonyl fluoride, which exhibits different reactivity and stability profiles. organic-chemistry.org It can also be transformed into sulfonamides by reacting with a wide array of commercially available amines, providing a facile route to a diverse library of compounds for biological screening. amazonaws.com This was demonstrated in the synthesis of the drug Fedratinib, where a key intermediate sulfonyl fluoride was amidated to form the final product. amazonaws.com
The synthesis of β-ketosulfones, which are versatile precursors for various other compounds like vinyl sulfones and quinolines, can be achieved through methods such as the oxidative sulfonylation of hydrazones using sodium sulfinates (which can be derived from sulfonyl chlorides). nih.govwpmucdn.com This highlights the role of the sulfonyl group introduced by this compound as a strategic element for building molecular complexity.
Applications in Polymer Chemistry (e.g., in Condensation Polymerization)
Condensation polymerization is a process where monomers containing at least two functional groups react to form a polymer with the simultaneous elimination of a small molecule, such as water or hydrogen chloride. libretexts.orgsavemyexams.com Common examples of condensation polymers include polyesters and polyamides. savemyexams.come3s-conferences.org
This compound, possessing a reactive sulfonyl chloride functional group, can theoretically be used as a monomer in condensation polymerization. For this to occur, it would need to react with a co-monomer that has at least two nucleophilic functional groups, such as a diol or a diamine.
For example, in a reaction with a diol (a molecule with two hydroxyl groups), this compound could form a polysulfonate ester. The reaction would proceed via nucleophilic attack of the hydroxyl groups on the sulfonyl chloride, with the elimination of HCl at each step to form the sulfonate ester linkages.
Similarly, reacting this compound with a diamine (a molecule with two amine groups) would lead to the formation of a polysulfonamide. The amine groups would attack the sulfonyl chloride, eliminating HCl and forming sulfonamide bonds that constitute the polymer backbone.
While the use of named reactions like the Wittig or Michael addition in polymer synthesis is becoming more common, the fundamental principles of condensation polymerization remain a cornerstone of polymer chemistry. amazonaws.com The application of sulfonyl chlorides in this context offers a pathway to novel polymers with potentially unique properties conferred by the presence of the sulfonyl group in the polymer chain.
Derivatization and Structural Modifications Involving 1 Phenylbutane 2 Sulfonyl Chloride
Strategies for Functional Group Transformations
The sulfonyl chloride group of 1-phenylbutane-2-sulfonyl chloride is a key functional handle for a multitude of chemical transformations. These reactions are fundamental to creating diverse libraries of compounds for various applications.
A primary transformation is the reaction with amines to form sulfonamides. This reaction is typically performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying the amine component. For instance, reaction with primary or secondary amines leads to the corresponding N-substituted sulfonamides.
Another significant functional group transformation is the reaction with alcohols or phenols to produce sulfonate esters. This process also generally requires a non-nucleophilic base to proceed efficiently. The resulting aryl or alkyl sulfonates are valuable intermediates in their own right.
Furthermore, the this compound can react with carbon nucleophiles. For example, enolates can undergo either C-sulfonylation or O-sulfonylation, depending on the reaction conditions and the nature of the enolate. Radical additions of the sulfonyl group across double or triple bonds represent another avenue for functionalization, often initiated by photoredox catalysis to generate a sulfonyl radical.
Recent advancements have also focused on the activation of less reactive precursors. For example, primary sulfonamides can be converted back to the more reactive sulfonyl chlorides using reagents like pyrylium (B1242799) salts, enabling further derivatization. researchgate.net This strategy broadens the scope of accessible derivatives from a common sulfonamide intermediate.
Table 1: Examples of Functional Group Transformations of Sulfonyl Chlorides
| Nucleophile | Product Functional Group | General Reaction Conditions |
| Primary/Secondary Amine | Sulfonamide | Base (e.g., pyridine, triethylamine) |
| Alcohol/Phenol (B47542) | Sulfonate Ester | Base (e.g., pyridine) |
| Enolate | C- or O-Sulfonylated Product | Dependent on reaction conditions |
| Alkene/Alkyne | Sulfonylated Alkane/Alkene | Photoredox catalysis |
Design of Novel Reagents Incorporating the 1-Phenylbutane-2-sulfonyl Moiety
The 1-phenylbutane-2-sulfonyl moiety can be incorporated into more complex molecular architectures to design novel reagents with specific functionalities. This often involves multi-step synthetic sequences where this compound or its derivatives are key intermediates.
One approach is the synthesis of complex sulfonamides that can act as ligands for metal catalysts or as chiral auxiliaries. For instance, by reacting this compound with a chiral amine, a diastereomeric mixture of sulfonamides can be produced. These diastereomers can then be separated and the chiral auxiliary can be cleaved to yield enantiopure compounds.
The development of novel fungicides provides another example of reagent design. By incorporating the 1-phenylbutane-2-sulfonyl group into a molecule with a known pharmacophore, new derivatives with potentially enhanced antifungal activity can be synthesized. For example, novel sulfonamide derivatives have been designed and prepared by replacing a cyclohexanone (B45756) moiety in a known fungicide with a pinacolone (B1678379) group, starting from a sulfonation reaction followed by chlorination and amidation. mdpi.com
Furthermore, the 1-phenylbutane-2-sulfonyl moiety can be part of larger, more complex molecules designed as inhibitors for biological targets like HIV-1 protease. In these cases, the sulfonamide portion of the molecule often plays a crucial role in binding to the active site of the enzyme. The synthesis of such inhibitors involves the coupling of the sulfonyl chloride with complex amine fragments, often requiring careful control of reaction conditions to achieve the desired stereochemistry and yield. researchgate.net
Table 2: Selected Examples of Novel Reagents Derived from Sulfonyl Chlorides
| Reagent Type | Synthetic Strategy | Potential Application |
| Chiral Sulfonamides | Reaction with chiral amines | Chiral resolution, asymmetric synthesis |
| Fungicide Derivatives | Incorporation into known pharmacophores | Agriculture, medicine |
| Enzyme Inhibitors | Coupling with complex amine fragments | Antiviral therapy |
Stereochemical Control in Derivatization Reactions
Given that this compound possesses a stereocenter at the C2 position of the butane (B89635) chain, controlling the stereochemistry during derivatization reactions is of significant importance, particularly in the synthesis of chiral drugs and materials.
When reacting a racemic mixture of this compound with a chiral, enantiopure nucleophile, a mixture of diastereomers is formed. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC. This approach, known as chiral derivatization, is a common strategy for obtaining enantiomerically pure compounds.
For instance, the reaction of racemic this compound with an enantiopure amine would yield two diastereomeric sulfonamides. After separation of these diastereomers, the sulfonamide bond can be cleaved to recover the individual enantiomers of the 1-phenylbutane-2-sulfonic acid or a derivative thereof.
In the context of synthesizing complex molecules with multiple stereocenters, such as the HIV protease inhibitor Darunavir, stereochemical control is paramount. researchgate.net The synthesis often involves the coupling of a chiral sulfonyl chloride with a chiral amine fragment. The stereochemical outcome of this reaction is critical for the biological activity of the final compound. In such cases, the reaction conditions, including the choice of solvent, base, and temperature, are carefully optimized to achieve high diastereoselectivity.
Furthermore, stereoselective synthesis can be employed to prepare enantiopure this compound itself, which can then be used in subsequent reactions to produce enantiomerically pure products without the need for chiral resolution. This often involves the use of chiral catalysts or starting materials derived from the chiral pool.
Table 3: Approaches to Stereochemical Control
| Method | Description | Outcome |
| Chiral Derivatization | Reaction of a racemic sulfonyl chloride with an enantiopure reagent. | Formation of diastereomers that can be separated. |
| Diastereoselective Synthesis | Coupling of a chiral sulfonyl chloride with a chiral nucleophile. | Preferential formation of one diastereomer. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to prepare enantiopure sulfonyl chloride. | Direct synthesis of an enantiomerically pure starting material. |
Advanced Analytical Methodologies in Research of 1 Phenylbutane 2 Sulfonyl Chloride
Spectroscopic Techniques for Reaction Monitoring and Intermediate Elucidation
Spectroscopic methods are at the forefront of analyzing 1-phenylbutane-2-sulfonyl chloride, providing real-time insights into its formation and subsequent reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a molecular-level view of the chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the in situ analysis of reactions involving this compound. It allows researchers to track the consumption of starting materials and the formation of products and intermediates in real-time directly within the reaction vessel. uni-regensburg.de By taking periodic NMR spectra, a kinetic profile of the reaction can be constructed.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton at the C2 position, and the methylene (B1212753) and methyl protons of the butane (B89635) chain. The deshielding effect of the electron-withdrawing sulfonyl chloride group would cause the proton at C2 to appear at a characteristic downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₃) | ~ 0.9 - 1.1 | ~ 13 - 15 |
| C2 (CH) | ~ 3.5 - 4.0 | ~ 65 - 70 |
| C3 (CH₂) | ~ 1.8 - 2.2 | ~ 25 - 30 |
| C4 (CH₂) | ~ 2.8 - 3.2 | ~ 35 - 40 |
| Phenyl C-H | ~ 7.2 - 7.5 | ~ 127 - 130 |
| Phenyl C-ipso | Not Applicable | ~ 135 - 140 |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS) for Reaction Progress and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). It is instrumental in monitoring reaction progress by identifying the molecular ions of reactants, intermediates, and products.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like sulfonyl chlorides without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound (C₁₀H₁₃ClO₂S), which has a monoisotopic mass of approximately 232.03 g/mol , ESI-MS would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of approximately 233.04. uni.lu The presence of chlorine would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope at [M+2+H]⁺.
Table 2: Predicted m/z Values for Adducts of this compound in ESI-MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 233.03977 |
| [M+Na]⁺ | 255.02171 |
| [M+NH₄]⁺ | 250.06631 |
| [M+K]⁺ | 270.99565 |
Source: PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for distinguishing between isomers and identifying unknown compounds in a complex mixture. In an MS/MS experiment on the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would be expected, such as the loss of the sulfonyl chloride group (-SO₂Cl) or cleavage of the alkyl chain.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantitative analysis. In MRM, a specific precursor ion is selected and fragmented, and then only a few specific product ions are monitored. This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, making it ideal for detecting and quantifying trace amounts of this compound or its derivatives in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and their mass spectra are recorded.
GC-MS is particularly useful for analyzing the reaction mixture from the synthesis of this compound to assess its purity and identify any byproducts. However, sulfonyl chlorides can be thermally labile and may degrade in the hot injector port of the gas chromatograph. To circumvent this, derivatization to more stable compounds, such as sulfonamides, is often employed before GC-MS analysis. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the functional groups present.
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, the spectrum would show characteristic absorptions for the C-H bonds of the aromatic ring and the alkyl chain.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| C-S | Stretch | 600 - 800 |
Chromatographic Techniques for Separation and Quantification in Research
Chromatographic methods are central to the analysis of sulfonyl chlorides, enabling the separation of complex mixtures and the quantification of individual components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Conversion
High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Given the reactivity of the sulfonyl chloride functional group, reversed-phase HPLC is a common choice, utilizing a non-polar stationary phase and a polar mobile phase. mdpi.com
In a typical application, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is often achieved using a UV detector, as the phenyl group in this compound provides a chromophore that absorbs ultraviolet light. researchgate.net
The purity of a sample can be determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. For instance, in the analysis of other sulfonyl chlorides, HPLC has been used to confirm purities of over 98%. google.com
Furthermore, HPLC is invaluable for monitoring reaction conversion. By taking aliquots of a reaction mixture at various time points and analyzing them by HPLC, the disappearance of starting materials and the appearance of products can be tracked. mdpi.comgoogle.com This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize the yield of the desired product. lcms.czresearchgate.net For example, online HPLC has been used to monitor the radical bromination of an arylsulfonyl chloride, achieving an 86% conversion to the desired product. lcms.cz
Table 1: Representative HPLC Conditions for Sulfonyl Chloride Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6mm, 5µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Detector | UV at a wavelength appropriate for the analyte (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Products
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary method for the analysis of volatile products and byproducts that may arise during the synthesis or subsequent reactions of this compound. nih.gov While sulfonyl chlorides themselves can be thermally labile and may degrade in the hot GC injector, their more stable derivatives or any volatile side products are well-suited for GC analysis. nih.govresearchgate.net
For instance, in the synthesis of sulfonyl chlorides, volatile impurities or unreacted starting materials can be identified and quantified using GC. The technique is also critical for analyzing the products of reactions where this compound is used, especially if those products are volatile. A study on the photosulfochlorination of n-tetradecane demonstrated the direct and simultaneous GC analysis of the resulting mixture of chlorinated and sulfochlorinated isomers. nih.gov
To overcome the thermal instability of some sulfonyl chlorides, they can be converted into more stable derivatives, such as sulfonamides, prior to GC analysis. nih.govresearchgate.net For example, n-tetradecanesulfonyl chlorides were converted to N,N-diethylsulfonamides, which are more thermally stable, allowing for accurate quantitative GC analysis. nih.gov
The coupling of GC with a mass spectrometer provides definitive identification of the separated components based on their mass spectra. rsc.orgomicsonline.org
Table 2: Typical GC-MS Parameters for Analysis of Sulfonyl Chloride-Related Volatile Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature ramp (e.g., start at 50°C, ramp to 300°C) |
| Detector | Mass Spectrometer (Electron Impact ionization) |
Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. chromatographyonline.com For a compound like this compound, which is itself a reactive derivatizing agent, this section will focus on the use of sulfonyl chlorides in general as derivatizing agents to enhance the analysis of other compounds.
Chemical Derivatization for LC-MS/MS Sensitivity Enhancement
In liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), the sensitivity of detection for certain analytes can be poor due to inefficient ionization. Chemical derivatization can significantly enhance sensitivity by introducing a moiety that is readily ionizable. nih.govsigmaaldrich.com
Sulfonyl chlorides are excellent derivatizing reagents for this purpose, particularly for compounds containing phenolic or amine groups. nih.govnih.gov The derivatization reaction introduces a sulfonyl group that can improve the ionization efficiency of the analyte in the MS source, leading to lower detection limits. nih.gov For example, derivatization with various sulfonyl chlorides, such as dansyl chloride and pyridine-3-sulfonyl chloride, has been shown to enhance the LC-ESI-MS/MS sensitivity for steroidal estrogens. nih.gov
The choice of derivatizing reagent can also influence the fragmentation pattern in tandem mass spectrometry (MS/MS), which can be tailored to produce specific and information-rich fragment ions for confident identification and quantification. nih.gov
Derivatization Reagents Based on Sulfonyl Chlorides for Phenolic Compounds or Amines
Sulfonyl chlorides are a widely used class of reagents for the derivatization of phenolic and amine-containing compounds. nih.govacs.orgresearchgate.net The reaction involves the nucleophilic attack of the phenol (B47542) or amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester derivative.
Several sulfonyl chloride reagents have been developed for this purpose, each with specific advantages:
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that introduces a fluorescent tag, allowing for highly sensitive fluorescence detection in HPLC, in addition to enhancing MS detection. chromatographyonline.com
1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) is a novel reagent that improves the mass spectrometric response for phenolic compounds in LC-ESI-MS/MS. nih.govresearchgate.net It reacts selectively with phenolic hydroxyl groups over aliphatic ones. nih.gov
Pyridine-3-sulfonyl chloride offers the advantage of producing analyte-specific fragment ions in MS/MS, which can improve the specificity of the analysis compared to reagents that yield fragments dominated by the derivatizing moiety. nih.gov
Anthraquinone-2-sulfonyl chloride is another versatile reagent for the derivatization of amines and phenols, forming stable derivatives amenable to HPLC analysis. researchgate.net
Table 3: Common Sulfonyl Chloride Derivatization Reagents
| Reagent Name | Target Functional Groups | Key Advantage |
|---|---|---|
| Dansyl chloride | Phenols, Amines | Fluorescence detection, Enhanced MS signal |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenols | High MS sensitivity, selective for phenols |
| Pyridine-3-sulfonyl chloride | Phenols, Amines | Produces analyte-specific MS/MS fragments |
| Anthraquinone-2-sulfonyl chloride | Phenols, Amines | Forms stable derivatives for HPLC |
Considerations for Aqueous Biological Samples in Derivatization Protocols
Performing derivatization reactions in aqueous biological samples, such as plasma, urine, or tissue homogenates, presents several challenges. nih.gov The high water content can lead to the hydrolysis of the reactive sulfonyl chloride reagent, reducing the derivatization efficiency. Furthermore, the complex matrix of biological samples contains numerous interfering substances that can react with the derivatizing agent or suppress the signal in the detector.
To address these challenges, several strategies are employed:
Sample Pre-treatment: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often used to isolate the analyte of interest from the bulk of the biological matrix and to remove water before the derivatization step.
pH Control: The derivatization reaction with sulfonyl chlorides is typically carried out under basic conditions to deprotonate the phenolic or amine group, making it a better nucleophile. Careful control of the pH is crucial for optimizing the reaction yield and minimizing side reactions.
Reagent Concentration and Reaction Time: The concentration of the derivatizing reagent and the reaction time need to be optimized to ensure complete derivatization of the analyte while minimizing the formation of byproducts from the hydrolysis of the reagent.
Use of Catalysts: In some cases, a catalyst may be used to increase the rate of the derivatization reaction.
Removal of Excess Reagent: After the reaction is complete, any excess derivatizing reagent and its hydrolysis products must be removed from the sample, as they can interfere with the chromatographic analysis. This is often achieved through a second SPE or LLE step.
For example, a method for the analysis of 1-hydroxypyrene (B14473) in human urine involved enzymatic hydrolysis, solid-phase extraction, derivatization with DMISC, and subsequent analysis by LC-ESI-MS/MS. nih.gov This multi-step process highlights the careful considerations required for successful derivatization in complex biological matrices.
Theoretical and Computational Investigations of 1 Phenylbutane 2 Sulfonyl Chloride
Quantum Chemical Calculations (e.g., DFT) on Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in understanding the intricacies of molecular structure and reactivity. wavefun.com These methods allow for the detailed analysis of electronic structures, reaction pathways, and the prediction of chemical properties, offering a powerful complement to experimental studies. rsc.org
Electronic Structure and Bonding Analysis of the Sulfonyl Group
The electronic structure of the sulfonyl chloride group (-SO₂Cl) is central to its reactivity. Computational studies, particularly Natural Bond Orbital (NBO) analysis, have shed light on the nature of bonding within this functional group. Contrary to older models that invoked d-orbital participation to explain the hypervalent state of sulfur, modern computational evidence suggests that the bonding is highly polarized. acs.orgresearchgate.net The sulfur-oxygen bonds are best described as highly polar covalent bonds, with a significant charge separation between the electropositive sulfur and the electronegative oxygen atoms.
Furthermore, hyperconjugative interactions play a crucial role in the stability and reactivity of the sulfonyl group. acs.orgresearchgate.net Specifically, there are reciprocal n → σ* interactions where the lone pairs on the oxygen atoms donate electron density into the antibonding orbitals of the sulfur-substituent bonds, and vice-versa. acs.org In the case of 1-phenylbutane-2-sulfonyl chloride, the presence of the phenyl group introduces further electronic effects. Studies on analogous aryl sulfonyl chlorides have shown that the aryl π system can interact with the σ* orbital of the S-Cl bond. nih.govacs.org This interaction, described as excited-state hyperconjugation, can lower the energy of the S-Cl σ* orbital and has been correlated with enhanced photoreactivity in aryl sulfonyl chlorides compared to their alkyl counterparts. nih.govacs.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Computational Method |
| HOMO Energy | Value not available | B3LYP/6-311++G(d,p) |
| LUMO Energy | Value not available | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Value not available | B3LYP/6-311++G(d,p) |
| Mulliken Charge on Sulfur | Highly positive | NBO Analysis |
| Mulliken Charge on Oxygens | Highly negative | NBO Analysis |
| Mulliken Charge on Chlorine | Negative | NBO Analysis |
This table is illustrative and based on general principles of sulfonyl chloride electronic structure, as specific data for this compound is not available.
Transition State Analysis and Reaction Energetics
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. wavefun.com For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, computational analysis can elucidate the reaction mechanism. For instance, in reactions with nucleophiles, a key point of investigation is whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway.
Transition state theory, when combined with computational chemistry, allows for the prediction of reaction rates and the understanding of factors that influence them. escholarship.org The geometry of the transition state, including bond lengths and angles, provides a snapshot of the highest energy point along the reaction coordinate. For a nucleophilic attack on the sulfur atom of a sulfonyl chloride, the transition state is often modeled as a trigonal bipyramidal structure. The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the reactants and the transition state.
Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound
| Parameter | Predicted Value (kcal/mol) | Significance |
| ΔHrxn | Value not available | Enthalpy change of the reaction |
| ΔGrxn | Value not available | Gibbs free energy change of the reaction |
| ΔG‡ | Value not available | Gibbs free energy of activation |
This table is for illustrative purposes. The actual values would require specific computational studies.
Mechanistic Elucidation through Computational Modeling
Computational modeling provides a powerful lens through which to view the step-by-step process of a chemical reaction. chem8.org By simulating the interactions between molecules, it is possible to explore different mechanistic pathways and determine the most likely route. For this compound, this could involve studying its reactions with various nucleophiles (e.g., amines, alcohols) or its behavior under different reaction conditions.
For example, in the case of radical reactions, computational studies can help to understand the formation and stability of the corresponding sulfonyl radical. acs.org The cleavage of the S-Cl bond, which can be initiated by light or a radical initiator, is a key step in many synthetic applications of sulfonyl chlorides. acs.org DFT calculations can model this bond cleavage and provide insights into the factors that influence its facility.
Prediction of Reactivity and Selectivity
A major goal of computational chemistry is to predict the outcome of a reaction, including its rate and selectivity, before it is run in the lab. rsc.org For this compound, which is a chiral molecule, predicting stereoselectivity in its reactions is of particular interest. Computational models can be used to calculate the energies of different diastereomeric transition states, which can then be used to predict the stereochemical outcome of a reaction.
Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can be used to predict the most reactive sites in a molecule. nih.gov These descriptors can help to rationalize and predict the regioselectivity of reactions. For instance, in reactions with ambident nucleophiles, these tools can predict whether the reaction will occur at the sulfur atom or another electrophilic site in the molecule.
Molecular Dynamics Simulations (if applicable to specific reaction types)
While DFT is excellent for studying the electronic details of a reaction at a static level, molecular dynamics (MD) simulations provide a dynamic picture of a reaction, including the role of the solvent and conformational flexibility. dovepress.com For reactions of this compound in solution, MD simulations could be used to study the solvation of the reactants and the transition state, which can have a significant impact on the reaction energetics. researchgate.netacs.org
MD simulations can also be used to explore the conformational landscape of the molecule and how its flexibility might influence its reactivity. For a molecule with a flexible butyl chain like this compound, understanding its preferred conformations in solution can be crucial for predicting its interactions with other molecules.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Synthetic Contexts
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or property. conicet.gov.arresearchgate.net In a synthetic context, QSPR models can be developed to predict the reactivity of a series of sulfonyl chlorides in a particular reaction.
To build a QSPR model for sulfonyl chlorides, one would need a dataset of compounds with known reactivity (e.g., reaction rates or yields). nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the observed reactivity. While no specific QSAR/QSPR studies on this compound were found, this methodology could be applied to a series of related compounds to predict their synthetic utility.
Table 3: Hypothetical Descriptors for a QSPR Study of Sulfonyl Chloride Reactivity
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Hammett constants (σ), Mulliken charges | Electron-donating/withdrawing effects |
| Steric | Taft steric parameters (Es), Molar refractivity (MR) | Size and shape of substituents |
| Hydrophobic | LogP | Partitioning between aqueous and organic phases |
| Topological | Connectivity indices | Molecular branching and shape |
This table illustrates the types of descriptors that would be used in a QSPR study.
Emerging Research Directions and Future Prospects
Novel Catalytic Systems for Sulfonyl Chloride Transformations
The development of new catalytic systems is paramount to unlocking the full potential of sulfonyl chlorides. Modern catalysis offers pathways to reactions that are more selective, efficient, and capable of proceeding under milder conditions than traditional methods.
Research into transition metal catalysis, for instance, provides precise control over chemical transformations. mdpi.com Systems based on copper and iron are proving particularly versatile. Copper complexes have been effectively used in photoredox catalysis, a process where visible light initiates a chemical reaction. uni-regensburg.decore.ac.uk This method can be applied to generate sulfonyl radicals from sulfonyl chlorides, enabling novel bond formations. Similarly, dynamic iron-based catalytic systems have demonstrated the ability to control divergent reaction pathways, selectively targeting different bonds within a molecule based on fine adjustments to the reaction environment. acs.org For a substrate like 1-Phenylbutane-2-sulfonyl chloride, this could mean selectively functionalizing either the sulfonyl group or another part of the molecule by choice.
Another significant area is the use of chiral ligands in transition metal catalysis to achieve enantioselective transformations. mdpi.com Given that this compound possesses a stereocenter, the development of catalytic systems that can preferentially synthesize or react with one enantiomer over the other is a key research focus for applications in pharmaceuticals and stereospecific materials.
| Catalytic System | Transformation Type | Potential Application for this compound |
| Copper-based Photoredox Catalysis | Radical Formation | Generation of sulfonyl radicals for addition reactions to alkenes/alkynes. |
| Iron-based Systems | Divergent Bond Activation | Selective activation of C-S or other bonds for controlled functionalization. acs.org |
| Palladium with Chiral Ligands | Asymmetric Cross-Coupling | Enantioselective synthesis of complex chiral molecules. mdpi.com |
| Rhodium Complexes | Cycloaddition Reactions | Catalyzing the formation of cyclic compounds. frontiersin.org |
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis and application of sulfonyl chlorides are increasingly benefiting from the integration of flow chemistry and high-throughput experimentation (HTE). purdue.edu These technologies address many of the challenges associated with traditional batch processing, such as safety concerns with exothermic reactions and the time-consuming nature of reaction optimization. purdue.eduanalytical-sales.com
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and mixing. purdue.edu For the synthesis of sulfonyl chlorides, which can be hazardous, this continuous process minimizes the volume of reactive material at any given moment, enhancing safety. When coupled with automation, flow systems can be used for high-throughput synthesis, rapidly producing libraries of related compounds for screening and optimization. nih.govnovalix.com This approach allows researchers to quickly explore a wide range of reaction conditions to find the optimal pathway for transformations involving this compound.
| Feature | Batch Synthesis | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety by minimizing reaction volume at any time. |
| Heat Transfer | Often inefficient, leading to hotspots and side products. | Superior heat transfer due to high surface-area-to-volume ratio. purdue.edu |
| Scalability | Can be complex and require significant redevelopment. | More straightforward to scale by running the system for longer periods. |
| Automation | Difficult to fully automate. | Easily integrated with automated systems for HTE. novalix.com |
| Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |
Development of Eco-Friendly and Sustainable Methodologies
In line with the principles of green chemistry, significant effort is being directed toward developing more environmentally friendly methods for synthesizing and using sulfonyl chlorides. researchgate.net Research is focused on replacing hazardous reagents, reducing waste, and using more sustainable starting materials.
One promising approach is the use of N-chlorosuccinimide as a milder and safer chlorinating agent for the synthesis of sulfonyl chlorides from thiols or disulfides, replacing harsher traditional reagents. Another key development is the use of potassium fluoride (B91410) as the sole fluorine source to create sulfonyl fluorides, which are often more stable and exhibit unique reactivity compared to their chloride counterparts. researchgate.net These methods often utilize more stable and readily available substrates and can be performed in one-pot processes, reducing the number of purification steps and thus minimizing solvent waste. researchgate.net Applying these green protocols to the synthesis of this compound could significantly improve the environmental footprint of its production.
Applications in Advanced Materials Science
The reactivity of the sulfonyl chloride group makes it a valuable tool for the synthesis and modification of advanced materials. While not a direct component of the final material's bulk properties, its role as a reactive handle or precursor is critical in materials design.
A primary application is in polymer chemistry, where sulfonyl chlorides can act as efficient cross-linking agents. By reacting with functional groups on different polymer chains, this compound could be used to create robust networks, enhancing the mechanical strength and thermal stability of materials like epoxy resins or specialized coatings. Furthermore, it can serve as a precursor for sulfone-containing monomers. These monomers can be polymerized to create high-performance materials such as polysulfones, which are known for their thermal stability and chemical resistance and have applications in electronics and membrane technology.
The ability of the sulfonyl chloride moiety to react with nucleophiles on surfaces also makes it suitable for surface modification, altering properties like wettability or biocompatibility.
| Application Area | Function of this compound | Resulting Material Application |
| Polymer Chemistry | Cross-linking agent | Enhanced durability in coatings and resins. |
| Specialty Polymers | Precursor to sulfone-containing monomers | Fabrication of high-performance polymers for electronics. |
| Surface Science | Surface modification reagent | Functionalization of surfaces to control chemical properties. |
| Biomaterials | Bio-conjugation linker | Attaching bioactive molecules to material scaffolds. |
Exploration of New Reaction Pathways and Mechanistic Insights
Fundamental research into the reactivity of sulfonyl chlorides continues to uncover new transformations and provide deeper mechanistic understanding. rsc.org A significant area of exploration is the generation of sulfonyl radicals under photoredox catalysis, which opens up novel pathways for forming carbon-sulfur bonds through reactions like the hydrosulfonylation of alkenes.
Mechanistic studies are crucial for controlling reaction outcomes. For instance, understanding the factors that dictate whether a reaction proceeds via a nucleophilic substitution, an elimination, or a radical pathway allows chemists to steer the transformation toward the desired product. Computational studies are increasingly used to model reaction mechanisms and predict outcomes, accelerating the discovery of new reactions. rsc.org For this compound, this could lead to the discovery of entirely new ways to incorporate the phenylbutane sulfonyl moiety into complex molecules with high selectivity.
Multicomponent Reactions Involving Sulfonyl Chlorides
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy in modern synthesis. researchgate.netsemanticscholar.org They adhere to the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps. researchgate.net
Sulfonyl chlorides are valuable components in MCRs, typically after being converted into a more suitable reactive intermediate, such as a sulfonyl azide. Sulfonyl azides can participate in powerful transformations like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. frontiersin.org A synthetic strategy could involve converting this compound to its corresponding sulfonyl azide, which could then be used in an MCR with an alkyne and another component to rapidly assemble complex heterocyclic structures, such as substituted quinolines or pyrimidines. frontiersin.org The Ugi and Passerini reactions are other prominent examples of MCRs where sulfonyl-containing components can be incorporated to generate molecular diversity efficiently. beilstein-journals.org
Conclusion and Outlook
Summary of Key Academic Contributions and Findings
The academic study of sulfonyl chlorides represents a significant and mature field within organic chemistry, providing foundational tools for the synthesis of a vast array of organic molecules. magtech.com.cn The primary contribution of this class of compounds, including aliphatic variants like 1-phenylbutane-2-sulfonyl chloride, is their role as versatile electrophiles. They are key precursors for the formation of sulfonamides, a functional group of paramount importance in medicinal chemistry, famously found in sulfa drugs and a multitude of modern therapeutic agents. sarchemlabs.comrsc.org Research has extensively documented the reactivity of sulfonyl chlorides with amines, alcohols, and other nucleophiles, establishing reliable protocols for the synthesis of sulfonamides and sulfonate esters. nih.govrsc.org
Key findings in the broader field of sulfonyl chloride chemistry that are relevant to this compound include:
Synthesis: General methods for the synthesis of aliphatic sulfonyl chlorides have been developed, often involving the oxidative chlorination of corresponding thiols or isothiuronium (B1672626) salts. researchgate.net These methods provide access to a wide range of sulfonyl chlorides with diverse substitution patterns.
Reactivity: The sulfonyl chloride group is a powerful electrophilic handle. Its reactions are not limited to simple nucleophilic substitution. They can participate in radical reactions, cycloadditions, and as a source for sulfenes. magtech.com.cn
Applications: The primary application of sulfonyl chlorides is in the synthesis of sulfonamides, which are integral to drug discovery. sarchemlabs.comthieme-connect.com They also serve as protecting groups in organic synthesis. sarchemlabs.com
While specific research on this compound is not extensively published, its chemical properties can be inferred from the large body of work on related aliphatic and benzylic sulfonyl chlorides. The presence of both an alkyl chain and a phenyl group suggests a reactivity profile that combines features of both aliphatic and aromatic systems, making it a potentially interesting, though under-explored, building block in organic synthesis.
Identification of Current Challenges in Research
Despite the utility of sulfonyl chlorides, several challenges persist in their research and application, which are applicable to this compound:
Stability and Handling: Aliphatic sulfonyl chlorides are often sensitive to moisture and can be thermally labile, leading to decomposition and the release of corrosive byproducts like HCl and SO2. google.com This instability can complicate their synthesis, purification, and storage, and may be a contributing factor to the limited specific data on this compound. The development of more robust and stable sulfonyl chloride surrogates or milder synthetic methods is an ongoing area of research. researchgate.netnih.gov
Synthetic Methods: While general methods for the synthesis of sulfonyl chlorides exist, they often rely on harsh reagents and conditions. jove.com There is a continuous need for greener, safer, and more efficient synthetic protocols with broader functional group tolerance. The development of catalytic methods for the synthesis of sulfonyl chlorides is a particularly active area of research. mdpi.com
Scope and Selectivity: In the synthesis of complex molecules, achieving high levels of chemo-, regio-, and stereoselectivity in reactions involving sulfonyl chlorides can be challenging. For a molecule like this compound, which is chiral, the development of enantioselective synthetic routes and reactions is a significant hurdle that has not been extensively addressed.
Limited Commercial Availability: The lack of widespread commercial availability for more complex or specialized sulfonyl chlorides like this compound can be a barrier to its investigation and application in academic and industrial research.
Prospective Research Avenues for this compound Chemistry
The unique structural features of this compound, combining a chiral center with both aliphatic and aromatic moieties, open up several potential avenues for future research:
Asymmetric Synthesis and Catalysis: A significant area for exploration would be the development of stereoselective syntheses of (R)- and (S)-1-phenylbutane-2-sulfonyl chloride. These enantiomerically pure reagents could then be used in the synthesis of chiral sulfonamides and other derivatives for applications in medicinal chemistry and asymmetric catalysis. The development of chiral catalysts for reactions involving this sulfonyl chloride could also be a fruitful research direction.
Novel Transformations: Exploring the reactivity of this compound under novel reaction conditions, such as photoredox catalysis or electrochemistry, could lead to new and unexpected transformations. researchgate.net For instance, the generation of a sulfonyl radical from this compound could enable novel C-S bond formations.
Medicinal Chemistry Applications: The sulfonamide derivatives of this compound could be synthesized and screened for a wide range of biological activities. sarchemlabs.comnih.gov The combination of the phenyl and butyl groups may provide a unique pharmacokinetic profile, making these compounds interesting candidates for drug discovery programs.
Materials Science: Sulfonyl chlorides and their derivatives can be incorporated into polymers and other materials. rsc.orgrsc.org The properties of polymers derived from this compound could be investigated for applications in areas such as specialty plastics or functional coatings.
Broader Impact on Organic Synthesis and Chemical Sciences
The continued study of sulfonyl chlorides, including specific examples like this compound, has a broad impact on the chemical sciences. Advances in this area contribute to:
Expansion of the Synthetic Toolbox: The development of new reactions and applications for sulfonyl chlorides expands the repertoire of tools available to synthetic chemists for the construction of complex molecules. magtech.com.cnresearchgate.net
Drug Discovery and Development: As key precursors to sulfonamides, research into sulfonyl chlorides directly impacts the discovery and development of new medicines to treat a wide range of diseases. sarchemlabs.comthieme-connect.com
Agrochemicals: Sulfonyl chlorides are also important intermediates in the synthesis of herbicides and pesticides, contributing to advances in agriculture. sarchemlabs.com
Fundamental Understanding of Reactivity: Studies on the mechanisms of reactions involving sulfonyl chlorides contribute to a deeper fundamental understanding of chemical reactivity, which is essential for the advancement of all areas of chemistry. mdpi.com
While this compound itself is not yet a major player in the field, its potential as a versatile building block highlights the importance of continued exploration into the synthesis and reactivity of new and underutilized reagents. Future research in this area has the potential to unlock new synthetic methodologies and contribute to the development of novel molecules with valuable applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-phenylbutane-2-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For this compound, a plausible route is the reaction of 1-phenylbutane-2-thiol with chlorine gas under controlled acidic conditions. Alternatively, sulfonic acid intermediates (e.g., 1-phenylbutane-2-sulfonic acid) can be treated with PCl₅ or SOCl₂. Key variables include:
- Temperature : Excess heat may lead to decomposition; reactions are often conducted at 0–5°C .
- Solvent : Anhydrous dichloromethane or toluene minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from diethyl ether) improves purity.
Yield optimization requires monitoring reaction progress via TLC or in situ FTIR to detect sulfonic acid intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show characteristic deshielding of protons near the sulfonyl group (δ 3.1–3.5 ppm for CH₂-SO₂Cl). ¹³C NMR will confirm sulfonyl carbon at δ ~55 ppm .
- IR : Strong S=O asymmetric stretching at ~1360 cm⁻¹ and symmetric stretching at ~1170 cm⁻¹ .
- Mass Spectrometry : ESI-MS in negative ion mode can detect [M-Cl]⁻ fragments.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 210–230 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis. Desiccants (e.g., molecular sieves) are critical .
- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions. Quench excess reagent with ice-cold sodium bicarbonate .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a two-step mechanism:
Fast equilibrium between the sulfonyl chloride and a trigonal bipyramidal intermediate.
Rate-determining step where the nucleophile (e.g., amine, alcohol) attacks the electrophilic sulfur.
Steric effects from the phenyl and butyl groups may slow reactivity compared to simpler sulfonyl chlorides (e.g., benzenesulfonyl chloride) . Computational modeling (DFT) can map transition states and predict regioselectivity .
Q. How can conflicting data on sulfonyl chloride hydrolysis rates be resolved in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity, trace water, or temperature fluctuations. Systematic approaches include:
- Controlled kinetic studies : Use Karl Fischer titration to quantify water content in solvents like THF, DMF, or acetonitrile .
- Arrhenius plots : Measure hydrolysis rates at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ).
- Isotopic labeling : H₂¹⁸O traces hydrolysis products via mass spectrometry .
Q. What strategies mitigate byproduct formation during sulfonamide synthesis using this compound?
- Methodological Answer : Common byproducts (e.g., sulfonic acids or disulfones) arise from over-chlorination or moisture. Mitigation strategies:
- Stoichiometry : Use 1.1–1.3 equivalents of sulfonyl chloride to avoid excess.
- Scavengers : Add molecular sieves or triethylamine to absorb HCl and H₂O .
- Workup : Partition the reaction mixture between dichloromethane and brine to remove polar byproducts .
Analytical and Validation Questions
Q. How can researchers validate the purity of this compound for kinetic studies?
- Methodological Answer :
- Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% of theoretical values.
- Ion Chromatography : Detect trace chloride ions (<50 ppm) to assess hydrolysis .
- DSC/TGA : Thermal analysis (20–200°C) identifies decomposition points and confirms stability .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
